11-Azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene;hydrochloride
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Overview
Description
11-Azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene;hydrochloride is a complex organic compound with the molecular formula C10H9N·HCl. It is known for its unique tricyclic structure, which includes a nitrogen atom integrated into the ring system. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diene with an amine in the presence of a catalyst to form the tricyclic structure. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Preparation of Precursors: Synthesis of the starting materials.
Cyclization Reaction: Formation of the tricyclic structure under catalytic conditions.
Purification: Isolation and purification of the product.
Formation of Hydrochloride Salt: Treatment with hydrochloric acid to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
11-Azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the tricyclic structure.
Substitution: The nitrogen atom in the ring system can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to different reduced forms of the compound.
Scientific Research Applications
11-Azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-Azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene;hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the tricyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 9-Azatricyclo[6.2.1.02,7]undeca-2,4,6-triene
- 1,4-Dihydro-1,4-epiminonaphthalene
Uniqueness
11-Azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene;hydrochloride is unique due to its specific tricyclic structure and the presence of a nitrogen atom within the ring system. This configuration imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
11-azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N.ClH/c1-2-4-8-7(3-1)9-5-6-10(8)11-9;/h1-6,9-11H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDMMNZHSXJXTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C=CC(C2=C1)N3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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